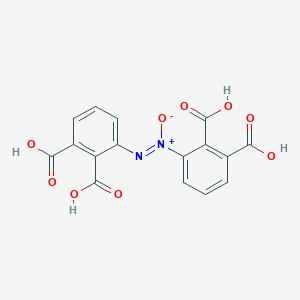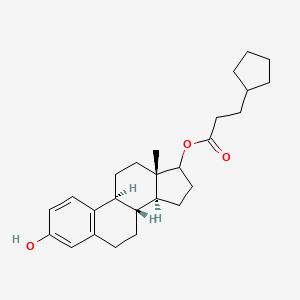
Estra-1,3,5(10)-triene-3,17-diol(17b)-, 17-cyclopentanepropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Estra-1,3,5(10)-triene-3,17-diol(17b)-, 17-cyclopentanepropanoate is a synthetic estrogen compound. It is commonly used in various medical and scientific research applications due to its potent estrogenic activity. This compound is known for its ability to mimic the effects of natural estrogen hormones in the body, making it valuable in hormone replacement therapy and other medical treatments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Estra-1,3,5(10)-triene-3,17-diol(17b)-, 17-cyclopentanepropanoate involves several steps. One common method starts with estradiol, a naturally occurring estrogen. The estradiol undergoes esterification with cyclopentanepropanoic acid in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity. The final product is purified through recrystallization or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Estra-1,3,5(10)-triene-3,17-diol(17b)-, 17-cyclopentanepropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and halide ions (Cl-, Br-) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
Estra-1,3,5(10)-triene-3,17-diol(17b)-, 17-cyclopentanepropanoate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study estrogenic activity and hormone interactions.
Biology: Employed in studies of cell signaling pathways and gene expression related to estrogen receptors.
Medicine: Utilized in hormone replacement therapy for postmenopausal women and in the treatment of certain cancers.
Industry: Applied in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of Estra-1,3,5(10)-triene-3,17-diol(17b)-, 17-cyclopentanepropanoate involves binding to estrogen receptors in target tissues. This binding activates the estrogen receptor, leading to changes in gene expression and cellular responses. The compound mimics the effects of natural estrogens, promoting the growth and development of estrogen-responsive tissues.
Comparaison Avec Des Composés Similaires
Similar Compounds
Estradiol: The natural estrogen hormone from which Estra-1,3,5(10)-triene-3,17-diol(17b)-, 17-cyclopentanepropanoate is derived.
Estrone: Another natural estrogen with similar biological activity.
Ethinylestradiol: A synthetic estrogen used in oral contraceptives.
Uniqueness
This compound is unique due to its esterified form, which provides increased stability and a longer duration of action compared to natural estrogens. This makes it particularly useful in medical applications where sustained estrogenic activity is desired.
Propriétés
Formule moléculaire |
C26H36O3 |
|---|---|
Poids moléculaire |
396.6 g/mol |
Nom IUPAC |
[(8R,9S,13S,14S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 3-cyclopentylpropanoate |
InChI |
InChI=1S/C26H36O3/c1-26-15-14-21-20-10-8-19(27)16-18(20)7-9-22(21)23(26)11-12-24(26)29-25(28)13-6-17-4-2-3-5-17/h8,10,16-17,21-24,27H,2-7,9,11-15H2,1H3/t21-,22-,23+,24?,26+/m1/s1 |
Clé InChI |
UOACKFBJUYNSLK-FQFQRAIGSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2OC(=O)CCC4CCCC4)CCC5=C3C=CC(=C5)O |
SMILES canonique |
CC12CCC3C(C1CCC2OC(=O)CCC4CCCC4)CCC5=C3C=CC(=C5)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




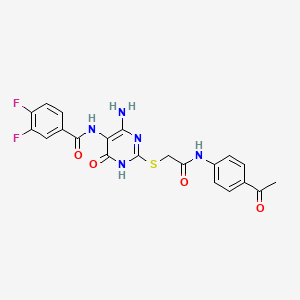
![(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B14110761.png)
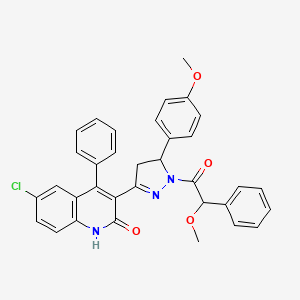
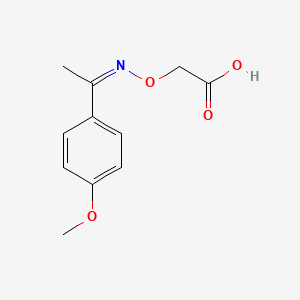
![9-(4-fluorophenyl)-1,7-dimethyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14110781.png)

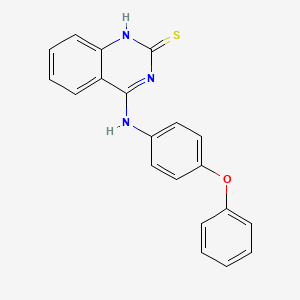
![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B14110813.png)
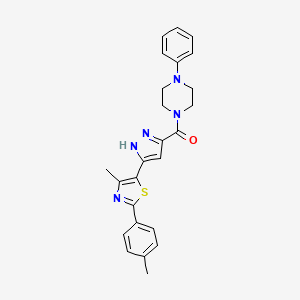
![N-[3-(acetylamino)phenyl]-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14110823.png)

